molecular formula C9H5ClFNO2 B8211168 Methyl 2-chloro-4-cyano-6-fluorobenzoate

Methyl 2-chloro-4-cyano-6-fluorobenzoate

Cat. No.: B8211168
M. Wt: 213.59 g/mol
InChI Key: XRIHXCHXXDVJRZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 It is a derivative of benzoic acid, featuring a methyl ester group, a chlorine atom, a cyano group, and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-cyano-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with methyl benzoate, nitration is performed to introduce a nitro group.

    Halogenation: The nitro compound undergoes halogenation to introduce the chlorine atom.

    Cyanation: The halogenated compound is then subjected to cyanation to introduce the cyano group.

    Fluorination: Finally, the compound is fluorinated to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like cyano and fluorine.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Amines: From the reduction of the cyano group.

    Carboxylic Acids: From the oxidation of the methyl ester group.

Scientific Research Applications

Methyl 2-chloro-4-cyano-6-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-cyano-6-fluorobenzoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors.

Comparison with Similar Compounds

  • Methyl 2-chloro-4-cyano-6-fluorobenzoate
  • Methyl 2-chloro-4-cyano-6-bromobenzoate
  • Methyl 2-chloro-4-cyano-6-iodobenzoate

Comparison: this compound is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and properties compared to its bromine or iodine analogs. Fluorine’s high electronegativity and small size can influence the compound’s stability, reactivity, and interaction with biological targets.

Properties

IUPAC Name

methyl 2-chloro-4-cyano-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIHXCHXXDVJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl 4-carbamoyl-2-chloro-6-fluorobenzoate (2.527 g, 10.9 mmoles) in 1,4-dioxane (25 mL) at room temperature was added pyridine (38.2 mmoles, 3.02 g), followed by trifluoroacetic anhydride (5.04 g, 24.0 mmoles). The reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched with water (100 mL), extracted with EtOAc (3×100 mL). The combined organics were dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-15% EtOAc/hexane) to afford methyl 2-chloro-4-cyano-6-fluorobenzoate as a white solid (1.953 g, yield: 84%). 1H NMR (400 MHz, CDCl3) δ 7.55 (d, J=1.1 Hz 1H), 7.37 (dd, J=8.0, 1.2 Hz, 1H), 4.00 (s, 3H). LCMS (APCI+) 214.0 [M+H]+.
Name
methyl 4-carbamoyl-2-chloro-6-fluorobenzoate
Quantity
2.527 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three

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